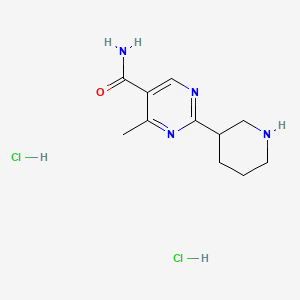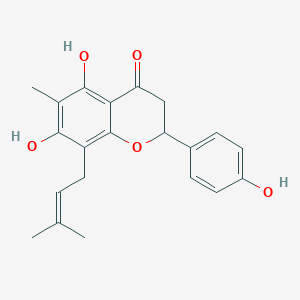
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves several steps. One common method includes the coupling of carboxylic acid-nitrile with a suitable intermediate, followed by decarboxylation and reduction reactions. For instance, the carboxylic acid-nitrile can be coupled with an intermediate compound, followed by decarboxylation to yield the desired product . The reduction step often involves the use of sodium borohydride and hydrogenation with palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug discovery and development . The compound’s unique structure makes it a valuable tool for studying various biological pathways and mechanisms .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. For example, it may interact with the H4 receptor, which is involved in immune responses and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can be compared with other similar compounds, such as substituted pyrimidines and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For instance, substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides are useful intermediates in the preparation of various pharmaceuticals .
Similar Compounds
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxamides
- Other piperidine derivatives with pharmacological activity
Eigenschaften
Molekularformel |
C11H18Cl2N4O |
|---|---|
Molekulargewicht |
293.19 g/mol |
IUPAC-Name |
4-methyl-2-piperidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-3-2-4-13-5-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H |
InChI-Schlüssel |
DCUWURZWVXUXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C(=O)N)C2CCCNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)





![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)



